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2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine

RNA-targeted small molecules riboswitch ligand discovery fluorescence titration binding assay

2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine (CAS 1011407-19-4; synonym: 2-[(dibenzo[b,d]furan-2-yl)oxy]ethan-1-amine; PDB ligand code HLV) is a synthetic dibenzofuran-based primary amine with molecular formula C14H13NO2 and molecular weight 227.26 Da. The compound is supplied at a minimum purity specification of 95% from commercial sources.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
Cat. No. B11475903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCCN
InChIInChI=1S/C14H13NO2/c15-7-8-16-10-5-6-14-12(9-10)11-3-1-2-4-13(11)17-14/h1-6,9H,7-8,15H2
InChIKeyLFVBNMSDBXKNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine (CAS 1011407-19-4): Structural Identity and Research-Grade Specifications for RNA-Targeted Ligand Procurement


2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine (CAS 1011407-19-4; synonym: 2-[(dibenzo[b,d]furan-2-yl)oxy]ethan-1-amine; PDB ligand code HLV) is a synthetic dibenzofuran-based primary amine with molecular formula C14H13NO2 and molecular weight 227.26 Da [1]. The compound is supplied at a minimum purity specification of 95% from commercial sources . It belongs to the dibenzofuranyloxyethylamine class and has been structurally validated as a selective, reversible ligand for class I PreQ1 riboswitch aptamers, with co-crystal structures deposited in the Protein Data Bank at 1.8 Å resolution (PDB entries 6E1S, 6E1T) and its N,N-dimethyl analog at 1.94 Å (PDB 6E1U) [2][3]. Unlike simpler benzofuran ethylamine congeners described in anxiolytic/antidepressant patent families, this compound's dibenzofuran scaffold confers distinct RNA tertiary structure recognition properties that are not achievable with monocyclic benzofuran analogs [4].

Why 2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine Cannot Be Substituted by Generic Benzofuran Ethylamines or the Cognate PreQ1 Ligand


Generic substitution fails for two independent reasons. First, the dibenzofuran scaffold is structurally distinct from the monocyclic benzofuran core found in the broad benzofuran oxyethylamine patent class (e.g., US7425574B2), where antidepressant and anxiolytic activity is mediated through 5-HT1A/5-HT1D serotonin receptors [1]. The target compound's tricyclic, fully aromatic dibenzo[b,d]furan system generates a planar, electron-rich surface that enables π-stacking interactions within the deep PreQ1 riboswitch binding pocket — contacts that monocyclic benzofurans or simple aryl ethylamines cannot recapitulate [2]. Second, the compound's primary amine terminus supports a hydrogen-bonding network with conserved RNA nucleotides that is disrupted upon N,N-dimethylation; the dimethyl analog (PDB 6E1U, ligand HMJ) exhibits an altered binding mode and distinct regulatory behavior compared to the primary amine [2][3]. The natural ligand PreQ1 (KD ≈ 2.8–4.1 nM) binds approximately 100-fold more tightly but is chemically dissimilar and commercially unavailable as a research tool in multi-milligram quantities, making the synthetic dibenzofuran compound the practical probe of choice for RNA-targeted studies [2].

2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine: Quantitative Differential Evidence for Procurement Decision-Making


PreQ1 Riboswitch Binding Affinity: Target Compound versus Cognate Ligand PreQ1 — Orthogonal Fluorescence Titration Comparison

The target compound (designated 'compound 1' in Connelly et al.) binds the Bacillus subtilis (Bs) PreQ1 riboswitch aptamer with an apparent KD of 534 ± 123 nM, and the Thermoanaerobacter tengcongensis (Tt) aptamer with KD of 457 ± 202 nM, as measured by fluorescence titration of Cy5-labeled RNA [1]. By inverse titration monitoring intrinsic compound fluorescence (λex = 300 nm, λem = 340 nm), the KD for the Bs aptamer was 490 ± 368 nM and for the Tt aptamer 99 ± 38 nM, demonstrating good inter-method agreement [1]. The cognate ligand PreQ1 binds these same aptamers with substantially higher affinity: KD = 4.1 ± 0.6 nM (Bs) and 2.8 ± 0.4 nM (Tt) [1]. The compound thus exhibits approximately 100–130-fold weaker binding than the natural metabolite on the Bs and Tt aptamers, yet achieves this affinity despite no obvious chemical similarity to PreQ1 — a critical differentiator from metabolite-mimetic approaches [1]. This property is meaningful for procurement because it establishes the compound as a validated, synthetically accessible surrogate for studying PreQ1 riboswitch pharmacology without reliance on the commercially scarce natural ligand.

RNA-targeted small molecules riboswitch ligand discovery fluorescence titration binding assay

Binding Mode Differentiation: Primary Amine (HLV) versus N,N-Dimethyl Analog (HMJ) in PreQ1 Riboswitch Co-Crystal Structures

Co-crystal structures of the target compound (PDB 6E1T, ligand HLV, resolution 1.8 Å) and its N,N-dimethyl analog (PDB 6E1U, ligand HMJ, resolution 1.94 Å) bound to the Tt PreQ1 riboswitch aptamer reveal that both ligands occupy the same binding pocket as PreQ1 but establish distinct intermolecular contacts [1][2]. The primary amine of the target compound (HLV) participates in a specific hydrogen-bonding network with conserved RNA nucleobases that is sterically precluded in the tertiary amine (HMJ) [1]. This structural divergence translates into altered binding modes: 'alteration of the chemical structure of the ligand causes changes in the mode of RNA binding and affects regulatory function' [1]. When procuring for structure-guided RNA ligand design, the primary amine compound provides a well-characterized reference scaffold where the amine hydrogen bond donor/acceptor capacity is preserved — a feature lost upon N-alkylation that cannot be recovered through formulation or salt selection.

RNA-ligand co-crystallography structure-activity relationship hydrogen bonding network

Transcriptional Termination Functional Activity: Target Compound versus PreQ1 in Staphylococcus saprophyticus Riboswitch Assay

In a single-round in vitro transcription termination assay using the Staphylococcus saprophyticus (Ss) PreQ1 riboswitch template, the target compound induced near-complete transcriptional termination with an EC50 of 359 ± 23 μM, compared to PreQ1 which achieved the same effect with an EC50 of 36 ± 5 nM [1]. This approximately 10,000-fold potency difference reflects the affinity gap between the synthetic and natural ligands, yet critically demonstrates that the compound mechanistically recapitulates PreQ1-like riboswitch modulation — i.e., it functions through the same transcriptional termination pathway rather than through off-target or non-specific RNA interactions [1]. A chemically unrelated control ligand (5-aminoimidazole-4-carboxamide ribonucleotide) produced no effect on the Ss reporter construct, confirming specificity [1]. This functional validation distinguishes the compound from structurally related benzofuran ethylamines described in patent literature (e.g., US5308866, US7425574B2) that act on GPCR targets rather than RNA [2].

in vitro transcription termination riboswitch functional assay gene regulation modulation

Species-Differential Binding Profile: Staphylococcus saprophyticus versus Thermoanaerobacter tengcongensis Aptamer Affinity

The target compound exhibits pronounced species-dependent affinity across PreQ1 riboswitch aptamers from different bacterial organisms: KD = 42 ± 6 nM for the Staphylococcus saprophyticus (Ss) aptamer versus KD = 99 ± 38 nM (Tt aptamer, inverse titration) and 457 ± 202 nM (Tt aptamer, labeled RNA method) [1]. This represents an approximately 5–11-fold affinity preference for the Ss aptamer over the Tt aptamer. In contrast, the cognate ligand PreQ1 displays relatively uniform sub-nanomolar affinity across species (Bs: 4.1 nM; Tt: 2.8 nM) [1]. The synthetic compound's species-dependent binding profile is a direct consequence of its distinct RNA contact pattern, which engages nucleotide positions that are less conserved across bacterial lineages than the PreQ1 contact residues [1]. This differential is not observed with the N,N-dimethyl analog, which shows a more compressed affinity range (Bs: 490 nM; Tt: 99 nM) [1]. For procurement in antibacterial RNA-targeted screening cascades, this species-selectivity profile provides a built-in selectivity filter that can be exploited to parse target engagement across Gram-positive (Ss) versus thermophilic anaerobic (Tt) bacterial riboswitches.

species-selective RNA binding riboswitch aptamer specificity antibacterial target selectivity

Selectivity Against Non-Cognate RNA: tRNA Binding Control Establishing RNA Target Specificity

Fluorescence titration experiments evaluating binding of the target compound to bulk tRNA revealed only non-specific, weak binding at high micromolar concentrations; the fluorescence quenching data did not fit a 1:1 binding model, indicating the absence of a saturable, specific interaction [1]. This contrasts with the compound's saturable, high-affinity binding to PreQ1 riboswitch aptamers (KD values ranging from 42 nM to 534 nM depending on species), which fit well to single-site binding models [1]. Additionally, the compound was identified through small molecule microarray (SMM) screening against 29 different structured oligonucleotides and demonstrated selective binding to the PreQ1 riboswitch over control RNAs including TPP and SAM-II riboswitches [1]. This selectivity profile is meaningful for procurement decisions because it establishes that the compound does not promiscuously interact with structured RNAs — a common liability among planar aromatic compounds that can intercalate non-specifically into RNA duplexes. The specificity data provide confidence that biological effects observed in cellular assays can be attributed to PreQ1 riboswitch engagement rather than general RNA-binding artifacts.

RNA selectivity profiling off-target binding tRNA control

Procurement-Relevant Application Scenarios for 2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine Based on Validated Quantitative Evidence


RNA-Targeted Chemical Biology: PreQ1 Riboswitch Probe for Bacterial Gene Regulation Studies

The compound is the best-characterized synthetic small-molecule probe for class I PreQ1 riboswitches, with experimentally validated binding affinities (KD = 42–534 nM across bacterial species), a solved co-crystal structure at 1.8 Å resolution, and demonstrated functional modulation of transcriptional termination (EC50 = 359 μM in Ss riboswitch) [1]. Its selectivity over tRNA and other structured RNAs has been confirmed through multi-RNA SMM screening and orthogonal biophysical methods [1]. For academic or industrial groups studying bacterial riboswitches as antibacterial targets, this compound provides a validated starting point for structure-activity relationship (SAR) campaigns and can serve as a reference ligand for competitive binding assays. Procurement should specify the free base form (CAS 1011407-19-4, MW 227.26) at ≥95% purity for biochemical assays, with the hydrobromide salt (CAS 1332528-98-9) available as an alternative for solubility optimization .

Structure-Guided Fragment-Based RNA Ligand Design Using the Dibenzofuran Scaffold

The 1.8 Å co-crystal structure (PDB 6E1T) provides atomic-resolution detail of how the dibenzofuran core engages the PreQ1 riboswitch binding pocket through π-stacking and how the primary amine terminus forms specific hydrogen bonds with conserved nucleotides [1]. This structural information, combined with the demonstrated binding mode alteration upon N,N-dimethylation (PDB 6E1U) [1], establishes the target compound as an ideal parent scaffold for fragment growing or structure-based diversification strategies. Medicinal chemistry teams procuring this compound for RNA-targeted library synthesis should note that the primary amine serves as a readily derivatizable handle for amide coupling, reductive amination, or sulfonamide formation while preserving the critical dibenzofuran pharmacophore [1]. The commercial availability of the N,N-dimethyl analog (CAS not available as free base; hydrobromide CAS 1332528-98-9 as a closely related comparator) enables direct experimental assessment of the amine hydrogen bond contribution to binding energy [2].

Antibacterial Target Validation: Species-Selective Riboswitch Engagement in Gram-Positive Pathogens

The compound's preferential binding to the Staphylococcus saprophyticus (Ss) PreQ1 aptamer (KD = 42 ± 6 nM) over the Thermoanaerobacter tengcongensis (Tt) aptamer (KD = 99–457 nM) [1] provides a built-in selectivity profile relevant to Gram-positive bacterial target validation. S. saprophyticus is a clinically relevant uropathogen, and PreQ1 riboswitches control expression of queuosine biosynthesis genes essential for bacterial fitness [1]. Industrial antibacterial discovery programs can leverage this species-differential affinity to design counter-screens that distinguish on-target riboswitch engagement in pathogenic species from off-target effects in commensal or environmental bacteria. The compound's demonstrated ability to induce transcriptional termination in vitro [1] supports its use as a tool compound for validating that PreQ1 riboswitch modulation produces the expected downstream gene expression changes in target organisms.

Covalent RNA Ligand Development: Dibenzofuran as a Reversible Binder Platform for Electrophilic Derivatization

Recent work has demonstrated that the dibenzofuran scaffold (designated DBF) identified through the same screening campaign can be elaborated with electrophilic handles for covalent tethering to the PreQ1 riboswitch aptamer, enabling irreversible RNA modification at specific guanosine residues [1][3]. The target compound's reversible, high-affinity binding (KD as low as 42 nM for the Ss aptamer) [1] establishes it as an appropriate non-covalent recognition element for designing covalent RNA ligands through structure-guided installation of reactive warheads. Researchers procuring this compound for covalent probe development should use the free base form to avoid salt interference during subsequent derivatization chemistry, and should confirm binding competency via fluorescence titration prior to electrophile conjugation [1].

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